molecular formula C14H17NO B080442 3-[(1-Naphthylmethyl)amino]propan-1-OL CAS No. 14131-11-4

3-[(1-Naphthylmethyl)amino]propan-1-OL

Cat. No.: B080442
CAS No.: 14131-11-4
M. Wt: 215.29 g/mol
InChI Key: ZTOYLCZWOWPRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Broader Field of Amino Alcohol Chemistry

Amino alcohols are a fundamental class of organic compounds that feature both an amine and an alcohol functional group. This bifunctionality allows them to participate in a wide array of chemical reactions and interactions, making them crucial building blocks in organic synthesis. In medicinal chemistry, the amino alcohol motif is present in numerous biologically active molecules and approved drugs, where it often plays a key role in binding to biological targets such as enzymes and receptors. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor/donor (the amino group) in close proximity facilitates interactions with biological macromolecules.

Research Prominence of 3-[(1-Naphthylmethyl)amino]propan-1-OL in Contemporary Organic and Medicinal Chemistry

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components suggest significant research potential. The naphthalene (B1677914) group, a bicyclic aromatic hydrocarbon, is a well-established pharmacophore found in a variety of therapeutic agents. ekb.egijpsjournal.com Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. ekb.eg The aminopropanol (B1366323) chain is also a common feature in many pharmaceuticals, contributing to the molecule's pharmacokinetic and pharmacodynamic properties.

The combination of these two moieties in this compound makes it an attractive candidate for investigation in drug discovery programs. Researchers are interested in how the interplay between the bulky, lipophilic naphthalene ring and the more flexible, hydrophilic aminopropanol side chain influences the compound's interaction with biological targets. Analogues of this compound, such as those with substitutions on the naphthalene ring or modifications to the propanol (B110389) chain, are subjects of study for their potential therapeutic applications. For instance, related naphthalene amino alcohols have been investigated for their antimalarial activity. nih.gov

Historical Development and Evolution of Naphthalene-Containing Amino Alcohols in Scholarly Inquiry

The exploration of naphthalene and its derivatives dates back to the early 19th century. ekb.eg Initially derived from coal tar, naphthalene's rich chemistry and the biological activity of its derivatives spurred extensive research. The development of synthetic methodologies to functionalize the naphthalene core has been a continuous area of focus in organic chemistry.

The synthesis of amino alcohols containing a naphthalene ring has been a part of this broader historical development. Early investigations into these compounds were often driven by the desire to create new dyes and materials. However, with the advancement of medicinal chemistry, the focus shifted towards their potential therapeutic applications. The discovery of the pharmacological activity of various naphthalene derivatives has led to a more systematic exploration of naphthalene-containing amino alcohols as potential drug candidates. This has involved the synthesis of libraries of related compounds and their screening for various biological activities, contributing to the growing body of knowledge on their structure-activity relationships.

Chemical Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(naphthalen-1-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-10-4-9-15-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,15-16H,4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOYLCZWOWPRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349824
Record name 3-[(1-NAPHTHYLMETHYL)AMINO]PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14131-11-4
Record name 3-[(1-NAPHTHYLMETHYL)AMINO]PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Advanced Derivatization of 3 1 Naphthylmethyl Amino Propan 1 Ol

Reactivity Profiles of the Secondary Amino Functional Group

The secondary amine in 3-[(1-Naphthylmethyl)amino]propan-1-OL is characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties. These characteristics are central to its reactivity, allowing for the formation of new carbon-nitrogen and hydrogen-nitrogen bonds.

Investigations into Nucleophilic Addition and Substitution Reactions

As a potent nucleophile, the secondary amino group readily participates in both nucleophilic substitution and addition reactions. libretexts.org In nucleophilic substitution, the amine can react with alkyl halides to displace the halide and form a tertiary amine. masterorganicchemistry.com However, this reaction can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, potentially leading to further alkylation. youtube.comresearchgate.net

A typical SN2 reaction can be represented by the reaction with an alkyl halide, such as ethyl bromide, to yield the corresponding tertiary amine, N-ethyl-N-(1-naphthylmethyl)propan-1-ol.

The secondary amine can also undergo nucleophilic addition to carbonyl compounds. For instance, reaction with aldehydes or ketones, typically under acid catalysis, results in the formation of an enamine. This transformation proceeds through an initial addition to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the C=C double bond of the enamine.

Reaction Type Reagents/Conditions Product Class Example Product
Nucleophilic Substitution (Alkylation)Alkyl Halide (e.g., CH₃CH₂Br), BaseTertiary AmineN-Ethyl-3-[(1-naphthylmethyl)amino]propan-1-ol
Nucleophilic Addition-EliminationAldehyde/Ketone (e.g., Cyclohexanone), Acid Catalyst (e.g., p-TsOH)Enamine1-{[3-Hydroxypropyl-(1-naphthylmethyl)]amino}cyclohex-1-ene

Formation of Amine Salts and Quaternary Ammonium (B1175870) Derivatives

The basicity of the secondary amine allows it to readily react with acids to form ammonium salts. This is a simple acid-base reaction where the nitrogen atom is protonated. For example, treatment with hydrochloric acid (HCl) yields this compound hydrochloride.

Further alkylation of the tertiary amine product from the initial substitution reaction can lead to the formation of a quaternary ammonium salt. youtube.com These salts are permanently charged, regardless of pH. chemicalland21.com The reaction, often referred to as exhaustive alkylation, typically requires an excess of a reactive alkylating agent, like methyl iodide. youtube.com The process involves the formation of a tertiary amine, which then acts as a nucleophile to react with another molecule of the alkyl halide, resulting in a quaternary ammonium salt. masterorganicchemistry.comresearchgate.net

Derivative Type Reagents/Conditions Functional Group Formed Example Product
Amine SaltAcid (e.g., HCl, H₂SO₄)Ammonium SaltThis compound hydrochloride
Quaternary Ammonium SaltExcess Alkyl Halide (e.g., CH₃I) after initial alkylationQuaternary Ammonium CationN,N-Dimethyl-N-(1-naphthylmethyl)-3-hydroxypropylammonium iodide

Chemical Transformations of the Primary Hydroxyl Functional Group

The primary hydroxyl (-OH) group is a versatile functional group that can undergo a variety of transformations, including esterification, etherification, and oxidation.

Exploration of Esterification and Etherification Reactions

Esterification involves the reaction of the primary alcohol with a carboxylic acid or its derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), produces an ester and water. For a more efficient conversion, the alcohol can be reacted with more reactive acylating agents such as acyl chlorides or acid anhydrides.

Etherification, the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

Reaction Type Reagents/Conditions Product Class Example Product
Fischer EsterificationCarboxylic Acid (e.g., Acetic Acid), Acid Catalyst (H₂SO₄)Ester3-[(1-Naphthylmethyl)amino]propyl acetate (B1210297)
AcylationAcyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine)Ester3-[(1-Naphthylmethyl)amino]propyl acetate
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I)Ether3-Methoxy-N-(1-naphthylmethyl)propan-1-amine

Study of Selective Oxidation and Reduction Pathways

The primary alcohol functional group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. wikipedia.org The oxidation of a similar compound, 3-aminopropanol, can yield the amino acid β-alanine. chemicalland21.com Milder, more selective oxidizing agents are required to stop the oxidation at the aldehyde stage. Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid.

The primary alcohol group is already in a reduced state. Therefore, "reduction pathways" in this context refer to the conversion of the oxidized derivatives (aldehydes or carboxylic acids) back to the alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) for aldehydes or the more powerful lithium aluminum hydride (LiAlH₄) for carboxylic acids.

Transformation Reagents/Conditions Product Functional Group Example Product
Selective OxidationPyridinium chlorochromate (PCC) or Dess-Martin periodinaneAldehyde3-[(1-Naphthylmethyl)amino]propanal
Full OxidationPotassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄)Carboxylic Acid3-[(1-Naphthylmethyl)amino]propanoic acid
Reduction of AldehydeSodium borohydride (NaBH₄)Primary AlcoholThis compound
Reduction of Carboxylic AcidLithium aluminum hydride (LiAlH₄)Primary AlcoholThis compound

Modifications and Functionalization of the Naphthalene (B1677914) Aromatic System

The naphthalene ring system is aromatic and undergoes electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.compearson.com In naphthalene, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7). This preference is due to the greater resonance stabilization of the carbocation intermediate (the sigma complex) formed during α-attack. pearson.com

The existing 1-(aminomethyl)propyl substituent on the naphthalene ring will influence the position of subsequent substitutions. This group is sterically bulky, which will likely hinder attack at the C8 position. Electronically, as an alkylamino group, it is an activating, ortho-, para-director. Therefore, electrophilic attack is most favored at the C4 and C5 positions.

Reaction Type Reagents/Conditions Electrophile Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)4-Nitro- and 5-nitro- derivatives
BrominationBr₂, FeBr₃Br⁺4-Bromo- and 5-bromo- derivatives
Sulfonation (Kinetic Control)conc. H₂SO₄, low temp.SO₃4-Sulfonic acid derivative
Sulfonation (Thermodynamic Control)conc. H₂SO₄, high temp.SO₃5-Sulfonic acid derivative
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)4-Acyl- and 5-acyl- derivatives

Electrophilic Aromatic Substitution Reactions on the Naphthyl Moiety

The naphthyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, a cornerstone of aromatic chemistry. wikipedia.orgmasterorganicchemistry.com The outcome of these reactions is dictated by the directing effects of the alkylamino substituent attached to the naphthalene ring system.

The -(CH2)NH(CH2)3OH substituent, being an alkyl group attached to the aromatic ring, is generally considered an activating group. dalalinstitute.com Activating substituents increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org This activation is primarily due to the electron-donating inductive effect of the alkyl chain.

In terms of regioselectivity, the substituent directs incoming electrophiles to specific positions on the naphthalene ring. For a 1-substituted naphthalene, electrophilic attack typically occurs at the C4 (para) and C5 (peri) positions, and to a lesser extent at the C2 (ortho) position. The preference for these positions is due to the superior resonance stabilization of the corresponding carbocation intermediates (arenium ions). masterorganicchemistry.com

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr3 or AlCl3.

Friedel-Crafts Alkylation: Attachment of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

The precise reaction conditions would need to be carefully controlled to avoid potential side reactions involving the amino and hydroxyl groups of the side chain. For instance, the basicity of the secondary amine could lead to reactions with the acid catalysts used in many SEAr reactions. Protection of the amino and hydroxyl functionalities might be necessary to achieve the desired substitution on the naphthyl ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
ReactionTypical ReagentsMajor Products (Predicted)Minor Products (Predicted)
NitrationHNO3, H2SO44-Nitro and 5-Nitro derivatives2-Nitro derivative
BrominationBr2, FeBr34-Bromo and 5-Bromo derivatives2-Bromo derivative
Friedel-Crafts AcylationCH3COCl, AlCl34-Acetyl and 5-Acetyl derivatives2-Acetyl derivative

Controlled Hydrogenation and Dearomatization Strategies

Modification of the aromatic naphthyl core can also be achieved through hydrogenation and dearomatization reactions, which lead to the formation of partially or fully saturated ring systems. These transformations can significantly alter the three-dimensional structure and physicochemical properties of the molecule.

Controlled Hydrogenation

Catalytic hydrogenation of the naphthalene ring can yield tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction. For instance, catalysts like rhodium on carbon or ruthenium on carbon are often used for the hydrogenation of aromatic rings. nih.gov The reaction conditions, such as hydrogen pressure and temperature, can be tuned to selectively hydrogenate one of the two rings of the naphthalene system. Given the presence of the activating alkylamino substituent, the substituted ring is generally more susceptible to hydrogenation.

Dearomatization Strategies

In addition to catalytic hydrogenation, other dearomatization strategies can be employed. researchgate.netnih.govnih.gov Photoredox-catalyzed dearomatization reactions, for example, have emerged as powerful methods for the functionalization of arenes under mild conditions. documentsdelivered.com These reactions often involve the single-electron reduction of the aromatic ring to a radical anion, which can then be trapped by an electrophile. Such strategies could potentially be applied to this compound to introduce new functional groups while breaking the aromaticity of the naphthyl moiety.

Table 2: Potential Hydrogenation Products of this compound
Product TypeGeneral StructurePotential CatalystKey Structural Change
Tetralin derivativePartially hydrogenated naphthalene ringPd/C, PtO2One aromatic ring is saturated
Decalin derivativeFully hydrogenated naphthalene ringRh/C, Ru/CBoth aromatic rings are saturated

Sophisticated Derivatization Strategies for Enhanced Molecular Complexity

The presence of both amino and hydroxyl functional groups in the side chain of this compound provides versatile handles for a range of derivatization reactions aimed at increasing the molecule's structural complexity and introducing new chemical properties.

Stereoselective Introduction of Additional Chiral Centers

The propan-1-ol backbone of the molecule offers opportunities for the stereoselective introduction of new chiral centers. For example, the hydroxyl group could be oxidized to a ketone, which could then undergo a stereoselective reduction using chiral reducing agents (e.g., chiral borane (B79455) reagents) to generate a new stereocenter at the C1 position of the propanol (B110389) chain. Alternatively, the secondary amine could be a directing group in stereoselective reactions on the adjacent methylene (B1212753) groups. The synthesis of chiral amino alcohols is a well-established field, and many of these methods could be adapted for the derivatization of this molecule. nih.govnih.govscispace.com

Intramolecular Cyclization Reactions Involving Amino and Hydroxyl Moieties

The amino and hydroxyl groups of the side chain are suitably positioned to participate in intramolecular cyclization reactions, leading to the formation of heterocyclic structures. nih.govnih.gov For example, treatment with a suitable electrophile could trigger a cyclization to form a substituted morpholine (B109124) or piperazine (B1678402) derivative. sci-hub.se The specific outcome of such reactions would depend on the nature of the cyclizing agent and the reaction conditions. The formation of these new ring systems can rigidify the flexible side chain, which can have significant implications for the molecule's biological activity. The synthesis of various N-, O-, and S-containing heterocycles often utilizes precursors with similar functionalities. researchgate.netfrontiersin.orgnih.gov

Table 3: Potential Intramolecular Cyclization Products
ReactantResulting HeterocycleGeneral Reaction Type
Phosgene or its equivalentOxazolidinone derivativeCyclocarbonylation
FormaldehydeOxazinane derivativePictet-Spengler type reaction
A dielectrophile (e.g., 1,2-dibromoethane)Piperazine derivativeDouble N-alkylation

Covalent Conjugation and Linker Chemistry with Other Molecular Entities

The primary amino and hydroxyl groups are ideal attachment points for covalent conjugation to other molecules, such as proteins, polymers, or fluorescent dyes. nih.gov This is particularly relevant in the field of medicinal chemistry and materials science. For instance, the amino group can react with activated esters (like N-hydroxysuccinimide esters) or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. rsc.org The hydroxyl group can be derivatized to form esters or ethers. This "linker chemistry" allows for the incorporation of the naphthylmethylamino propanol moiety into larger molecular constructs, potentially imparting its specific properties to the resulting conjugate.

Computational Chemistry and Molecular Modeling Studies of 3 1 Naphthylmethyl Amino Propan 1 Ol

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanics (QM) provides a fundamental framework for understanding the electronic properties and reactivity of molecules. Through sophisticated calculations, it is possible to model reaction mechanisms, determine the stability of different molecular conformations, and gain insights into intricate processes such as proton transfer.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. For 3-[(1-Naphthylmethyl)amino]propan-1-OL, DFT calculations can be employed to investigate potential metabolic pathways or synthetic reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed picture of the reaction kinetics. For instance, the mechanism of CO2 absorption into aqueous solutions of structurally related amino alcohols has been successfully determined using DFT calculations with a continuum solvation model. nih.gov These studies involve transition-state optimization and intrinsic reaction coordinate (IRC) calculations to delineate the absorption pathways. nih.gov Such computational approaches could similarly be applied to understand the reactivity of this compound.

A hypothetical reaction coordinate for a given transformation of this compound, as determined by DFT calculations, could be represented as follows:

Reaction CoordinateReactantTransition State 1IntermediateTransition State 2Product
Relative Energy (kcal/mol) 0.015.2-5.812.5-10.3

This table is illustrative and represents the type of data that could be generated from DFT calculations.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The naphthylmethylaminopropanol scaffold of this compound possesses significant conformational flexibility due to several rotatable bonds. Understanding the preferred conformations and the energy barriers between them is crucial for predicting how the molecule will interact with a biological receptor.

Conformational analysis can be performed using quantum mechanical methods to calculate the relative energies of different spatial arrangements (conformers). The results of such an analysis can be visualized as an energetic landscape, highlighting the low-energy, and therefore more populated, conformations. Ab initio and various DFT methods have been used to determine the geometrical, energetic, and vibrational characteristics of related molecules like 1-naphthol. researchgate.net

A simplified representation of a conformational analysis for the central C-C bond of the propanol (B110389) chain might yield the following data:

Dihedral Angle (°)Relative Energy (kcal/mol)
05.2 (Eclipsed)
600.0 (Gauche)
1204.8 (Eclipsed)
1800.5 (Anti)

This table is a hypothetical representation of data from a conformational analysis study.

The amino and alcohol functional groups in this compound can participate in proton transfer reactions, which are fundamental to many biological processes. nih.gov Quantum mechanical calculations can provide detailed mechanistic insights into these proton transfer events. plos.org By modeling the movement of protons between the amine, the hydroxyl group, and surrounding solvent molecules or active site residues of a target protein, it is possible to calculate the energy barriers associated with these processes. nih.govresearchgate.net For instance, in studies of L-proline dehydrogenase, ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods have been used to investigate proton transfer steps, revealing low activation barriers for the transfer of a proton from the amino group to a nearby lysine (B10760008) residue. plos.orgnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum mechanics provides a detailed electronic picture, it is often computationally expensive for studying the dynamics of large systems over time. Molecular dynamics (MD) simulations, which are based on classical mechanics, bridge this gap by allowing for the simulation of molecular motion and interactions with the surrounding environment, such as water molecules. mdpi.com

For this compound, MD simulations can reveal how the molecule explores its conformational space in a solvent, providing a dynamic view that complements the static picture from QM calculations. mdpi.com These simulations can also shed light on the organization of solvent molecules around the solute and the formation and breaking of hydrogen bonds, which are critical for solubility and binding affinity. nih.gov By analyzing trajectories from MD simulations, one can calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the solvent accessible surface area (SASA) to understand exposure to the solvent. mdpi.com

In Silico Structure-Activity Relationship (SAR) Analysis for Ligand Design

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR analysis employs computational methods to build predictive models. By analyzing a series of analogs of this compound with known activities, quantitative structure-activity relationship (QSAR) models can be developed. mdpi.com These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to derive a mathematical equation that can predict the activity of novel, untested compounds. nih.gov This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Computational Approaches for Rational Ligand Design and Optimization

The ultimate goal of computational chemistry in drug discovery is the rational design of new and improved therapeutic agents. mdpi.com By combining the insights gained from quantum mechanics, molecular dynamics, and SAR studies, researchers can propose modifications to the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

For example, if a specific conformation is found to be crucial for binding to a target receptor, modifications can be introduced to rigidify the molecule in that active conformation. Similarly, if certain functional groups are identified as key interaction points, these can be optimized to strengthen binding. Molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a receptor, is a powerful tool in this process, allowing for the virtual screening of large compound libraries and the detailed analysis of ligand-receptor interactions. nih.gov

Role of 3 1 Naphthylmethyl Amino Propan 1 Ol in Catalysis

Development and Application as a Chiral Ligand in Asymmetric Synthesis

Chiral amino alcohols are foundational to the synthesis of enantiomerically pure compounds, which is critical in pharmacology and materials science. The development of ligands like 3-[(1-Naphthylmethyl)amino]propan-1-OL stems from the need for catalysts that are not only efficient and selective but also synthetically accessible. The presence of the bulky naphthyl group allows for significant steric influence, which is a key factor in inducing asymmetry during a catalytic cycle.

One of the most well-established applications for chiral amino alcohol ligands is the catalytic enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. wikipedia.orgrsc.org This reaction produces valuable chiral secondary alcohols. The amino alcohol ligand, upon reaction with diethylzinc, forms a chiral catalyst in situ. This catalyst coordinates both the aldehyde and the alkylating agent, organizing the transition state in a way that favors the formation of one enantiomer over the other.

The general mechanism involves the formation of a dimeric zinc complex containing the deprotonated amino alcohol as a bridging ligand. The aldehyde substrate coordinates to one zinc center, while the ethyl group is transferred from the other. The steric bulk of the ligand's substituent—in this case, the 1-naphthylmethyl group—directs the approach of the aldehyde, effectively shielding one of its enantiotopic faces and leading to a highly stereoselective alkylation. Ligands with bulky aromatic groups, such as binaphthyl derivatives, have demonstrated excellent performance in these reactions, achieving high yields and enantiomeric excesses (ee). rsc.org

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes with Amino Alcohol Catalysts *

EntryAldehydeChiral LigandYield (%)ee (%)
1Benzaldehyde(1R,2S)-N,N-Dibutylnorephedrine>9594
24-ChlorobenzaldehydePinane-based 1,4-amino alcohol8577 (S)
32-NaphthaldehydeFructose-derived β-amino alcohol9892 (S)
44-MethoxybenzaldehydeBinaphthyl-based ligand9198
5CinnamaldehydeFructose-derived β-amino alcohol8572 (R)

*Data is representative of results achieved with various chiral amino alcohol ligands to illustrate the scope and effectiveness of this catalyst class. Sources: rsc.orgmdpi.comresearchgate.net

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones, imines, and alkenes, avoiding the need for high-pressure gaseous hydrogen. sigmaaldrich.compolyu.edu.hk The process typically employs a stable hydrogen donor, such as 2-propanol or a formic acid/triethylamine (B128534) mixture, in the presence of a transition metal catalyst, most commonly ruthenium(II). researchgate.netnih.gov The chirality is introduced by a ligand coordinated to the metal center, and derivatives of amino alcohols are highly effective in this role.

In this context, a ligand derived from this compound would chelate to a ruthenium precursor, such as [RuCl2(p-cymene)]2, to form the active catalyst. The N-H functionality of the coordinated ligand is believed to play a crucial role in the hydrogen transfer mechanism, participating in a concerted, outer-sphere pathway. The steric hindrance provided by the naphthyl group is essential for creating a chiral pocket that discriminates between the enantiotopic faces of the ketone substrate, leading to high enantioselectivity in the resulting alcohol. Catalysts based on η6-arene/N-tosylethylenediamine-ruthenium(II) complexes have proven highly effective for the ATH of aromatic ketones, yielding products with excellent enantiopurity. nih.gov

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones with Ru(II)-Amino Ligand Complexes *

EntryKetoneCatalyst SystemH-DonorYield (%)ee (%)
1AcetophenoneRu(II)-TsDPENi-PrOH/KOH9597 (R)
21-AcetonaphthoneRu(II)-TsDPENHCOOH/NEt39299 (R)
34-ChromoneRu(II)-TsDPENH2 (in MeOH)>9997 (S)
42,4-DichloroacetophenoneRu(II)-Arsinooxazolinei-PrOH/KOH9694 (R)

*Data is representative of results achieved with various chiral amino-derived ligands in Ru(II)-catalyzed transfer hydrogenation. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. Sources: sigmaaldrich.comnih.govresearchgate.net

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. By incorporating chiral ligands into the framework, it is possible to create heterogeneous catalysts with well-defined, isolated active sites, combining the benefits of high selectivity with ease of separation and recyclability. frontiersin.orgnih.gov

A ligand such as this compound can be incorporated into a MOF structure in several ways:

Direct Synthesis: The amino alcohol can be functionalized with additional coordinating groups (e.g., carboxylic acids) to act as a chiral building block (linker) during MOF synthesis. nih.gov

Post-Synthetic Modification (PSM): An existing MOF with reactive sites (e.g., open metal sites or functionalizable linkers) can be modified by covalently attaching the chiral amino alcohol. For example, proline has been successfully introduced into the MOF-74 framework via PSM to create a chiral catalyst. d-nb.info

The resulting chiral MOF would possess nanochannels decorated with the naphthylmethylaminopropanol moiety. These channels can selectively bind substrates and catalyze reactions within a confined, chiral environment. This approach has been used to create MOFs for the enantioselective fluorescence sensing of amino alcohols, where the framework structure enhances chiral discrimination. acs.orgrsc.org The ordered structure of the MOF can lead to enhanced enantioselectivity compared to the homogeneous catalyst due to the conformational rigidity and confinement effects imposed on the catalytic site.

Mechanistic Investigations of Catalytic Pathways and Stereochemical Induction with Naphthylmethylaminopropanol Ligands

Understanding the catalytic mechanism is crucial for optimizing reaction conditions and designing more effective ligands. For reactions catalyzed by complexes of this compound, stereochemical induction is dictated by the precise geometry of the transition state.

In the enantioselective alkylation of aldehydes , the prevailing mechanism involves the formation of a dinuclear zinc complex. The amino alcohol acts as a bridging ligand between two zinc atoms after deprotonation of the hydroxyl group. The nitrogen atom coordinates to one zinc center, while the oxygen coordinates to both. The aldehyde substrate binds to one of the zinc centers, and its orientation is biased by the steric bulk of the ligand's naphthyl group. This controlled orientation ensures that the alkyl group from the second zinc center is delivered to a specific face of the aldehyde's carbonyl group, resulting in high enantioselectivity. wikipedia.org

In asymmetric transfer hydrogenation , the mechanism is believed to involve a metal-ligand bifunctional pathway. The active catalyst is a ruthenium hydride species containing the chiral amino alcohol ligand. The N-H proton of the coordinated amine and the hydride on the ruthenium are transferred to the ketone in a concerted six-membered ring transition state. The stereochemical outcome is determined by the energetically most favorable transition state, where non-bonding steric interactions are minimized. The large naphthylmethyl substituent of the ligand plays a decisive role in controlling the substrate's orientation, thereby dictating which enantiomer of the alcohol is formed. nih.gov Mechanistic studies using techniques like DOSY and multinuclear NMR spectroscopy have been instrumental in identifying the in situ formation of active catalytic species from amino alcohols and reagents like boranes, elucidating the complex processes that precede the stereochemical induction step. nih.govmdpi.com

Principles of Designing "Privileged Chiral Catalysts" Derived from Amino Alcohol Scaffolds

The term "privileged chiral catalyst" refers to a catalyst scaffold that is capable of inducing high enantioselectivity across a broad range of mechanistically distinct reactions. uniurb.it Chiral 1,2-amino alcohols are considered a cornerstone of privileged scaffolds. nih.govresearchgate.net Their effectiveness stems from several key design principles:

Bifunctionality: The presence of both a Lewis basic nitrogen atom and a hydroxyl group allows for chelation to a metal center, forming a stable, rigid cyclic conformation that is essential for effective chirality transfer.

Structural Rigidity: Upon coordination to a metal, the ligand forms a five- or six-membered chelate ring. This rigidifies the catalyst structure, reducing conformational flexibility and creating a well-defined chiral pocket around the active site.

Tunability: The scaffold can be easily modified. The substituent on the nitrogen (e.g., naphthylmethyl) and the backbone of the amino alcohol can be systematically varied to fine-tune the steric and electronic properties of the catalyst for a specific application. The naphthyl group, for instance, provides significant steric bulk and potential for π-stacking interactions, which can enhance stereodiscrimination.

Synthetic Accessibility: Many chiral amino alcohols can be readily synthesized from the "chiral pool," such as amino acids, making them accessible and cost-effective. polyu.edu.hk

The this compound structure embodies these principles. Its conformationally robust chelate structure, combined with the significant steric influence of the naphthyl group, makes it an excellent candidate for a privileged ligand, applicable not only in alkylation and hydrogenation reactions but potentially in a wide array of other asymmetric transformations.

The Chemical Probe this compound: A Review of Its Applications in Biological and Medicinal Chemistry Research

The specific chemical compound, this compound, has not been the subject of extensive investigation as a chemical probe in publicly available scientific literature. Comprehensive searches for research detailing its use in molecular interaction studies, such as enzyme inhibition or receptor binding assays, have yielded no specific results. Similarly, its application as a foundational scaffold in structure-based ligand design and optimization does not appear to be documented in peer-reviewed studies.

Therefore, a detailed article on the biological and medicinal chemistry research applications of this compound, structured around its in vitro interactions with biological targets and its role in ligand design, cannot be generated at this time due to a lack of available scientific data.

While the broader class of naphthyl derivatives has been explored for various biological activities, including antimicrobial and anticancer properties, the specific research applications for this compound remain uncharacterized in the accessible scientific domain. Further research would be required to elucidate its potential as a chemical probe and its interactions with enzymes and receptors.

Biological and Medicinal Chemistry Research Applications of 3 1 Naphthylmethyl Amino Propan 1 Ol As a Chemical Probe

Development of Novel Chemical Probes for Eluciating Biological Pathways

The quest to understand and manipulate biological pathways necessitates the creation of chemical probes that can selectively interact with and report on the status of specific cellular components. The 3-[(1-Naphthylmethyl)amino]propan-1-ol scaffold offers a promising starting point for the synthesis of such probes due to its inherent physicochemical properties. The naphthalene (B1677914) moiety can participate in π-π stacking interactions with biological targets, while the amino and hydroxyl groups provide handles for further chemical modification, such as the attachment of reporter groups (e.g., fluorophores) or reactive moieties for target engagement.

While direct and extensive research on this compound as a primary scaffold for a wide range of chemical probes is still an evolving area, the principles of chemical biology allow for the extrapolation of its potential based on the utility of its constituent fragments in other molecular probes. For instance, the naphthalene group is a well-established component of fluorescent probes due to its favorable photophysical properties. Similarly, the amino propanol (B110389) unit is a common feature in biologically active molecules, conferring specific binding capabilities.

The strategic development of novel chemical probes from the this compound core would involve a systematic structure-activity relationship (SAR) study. This would entail the synthesis of a library of derivatives where modifications are made to the naphthyl ring, the amino group, and the propanol chain. Each new analog would then be screened for its ability to interact with a specific biological target or to report on a particular cellular event.

Table 1: Potential Modifications of the this compound Scaffold for Chemical Probe Development

Scaffold Position Potential Modification Purpose
Naphthyl RingIntroduction of electron-donating or -withdrawing groupsModulate fluorescence properties (quantum yield, emission wavelength)
Amino GroupAcylation, alkylation, or conversion to an amideAlter binding affinity and selectivity; attach reporter tags
Propanol HydroxylEtherification or esterificationIntroduce reactive groups for covalent labeling; attach linkers

Detailed research findings on the direct use of this specific compound in probe development are not yet widely published. However, the foundational principles of medicinal chemistry suggest that derivatives of this compound could be designed to target a variety of biological pathways. For example, by appending a fluorophore, researchers could create probes for fluorescence microscopy to visualize the localization of a target protein within a cell. Alternatively, the incorporation of a photo-crosslinking group could enable the identification of unknown binding partners of a particular enzyme or receptor.

The development of such probes is a meticulous process, often requiring multiple iterations of design, synthesis, and biological evaluation. The initial promise of the this compound scaffold lies in its synthetic tractability and the predictable influence of its structural components on molecular interactions. As research in chemical biology continues to advance, it is anticipated that this and similar molecular frameworks will be further exploited to create a new generation of chemical probes, providing deeper insights into the intricate workings of biological systems.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 1 Naphthylmethyl Amino Propan 1 Ol and Its Derivatives

Development of Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are paramount for separating 3-[(1-Naphthylmethyl)amino]propan-1-OL from starting materials, by-products, and degradation products. The choice of technique depends on the compound's volatility, polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. Due to the presence of a basic secondary amine and a polar hydroxyl group, along with a nonpolar naphthalene (B1677914) ring, reversed-phase HPLC is the most suitable approach.

Method optimization involves a systematic evaluation of stationary phase, mobile phase composition, pH, and detector settings. A C18 column is a common choice for the stationary phase, offering excellent hydrophobic retention for the naphthalene moiety. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The buffer's pH is critical; maintaining a slightly acidic pH (e.g., 3-5) ensures the amine group is protonated, leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the stationary phase. google.com The inclusion of a derivatizing agent that reacts with the amino group, such as 1-naphthylisothiocyanate, can be employed to enhance UV detection, particularly if the parent compound has a weak chromophore or when analyzing related amino alcohols without the naphthyl group. osha.gov

Detection is typically performed using a UV detector, leveraging the strong absorbance of the naphthalene ring system, commonly at wavelengths around 254 nm or 280 nm. google.comosha.gov Optimization of flow rate and column temperature is also necessary to achieve the best balance between resolution and analysis time. cuni.cz

Table 1: Optimized HPLC Parameters for Analysis of N-Substituted Amino Alcohols

Parameter Optimized Condition Rationale
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) Provides good retention for the nonpolar naphthalene ring.
Mobile Phase Acetonitrile/Methanol (B129727) and 0.1% Phosphoric Acid in Water Balances retention and elution; acidic pH ensures amine protonation for better peak shape. sielc.com
Elution Mode Isocratic or Gradient Isocratic for simple purity checks; gradient for separating complex mixtures with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns, providing good efficiency. google.comcuni.cz
Column Temperature 30°C Ensures reproducible retention times by controlling viscosity and mass transfer. google.comcuni.cz
Detector UV-Vis Diode Array Detector (DAD) Wavelength set at ~254 nm for the naphthalene chromophore.

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. google.com |

This interactive table summarizes typical starting conditions for developing an HPLC method for this compound, based on methods for similar compounds.

High-Performance Thin-Layer Chromatography (HPTLC) serves as a rapid and cost-effective method for screening and purity assessment of this compound and related amino alcohols. It can be used to monitor reaction progress or to quickly identify the presence of major impurities.

For the separation, silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. The mobile phase composition must be carefully selected to achieve adequate separation (Rf values between 0.2 and 0.8). A mixture of a nonpolar solvent (like hexane (B92381) or toluene), a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane), and a small amount of a polar modifier (like methanol or triethylamine) is often effective. The triethylamine (B128534) is added to the mobile phase to reduce the tailing of the basic amino alcohol spot by deactivating acidic sites on the silica gel.

Visualization of the separated spots can be achieved under UV light (at 254 nm) due to the fluorescence quenching of the naphthalene ring. For related amino alcohols lacking a strong chromophore, post-chromatographic derivatization with a staining reagent such as ninhydrin (B49086) (for primary/secondary amines) or a ceric ammonium (B1175870) molybdate (B1676688) solution is necessary for visualization. dtu.dk

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for polar, non-volatile compounds like this compound due to their low volatility and tendency to interact with the stationary phase, leading to poor peak shapes. sigmaaldrich.com Therefore, chemical derivatization is a mandatory step to increase the compound's volatility and thermal stability. sigmaaldrich.com

The active hydrogens on the hydroxyl and secondary amine groups must be replaced with nonpolar moieties. sigmaaldrich.com Two common derivatization strategies are silylation and acylation.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the -OH and -NH groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. TBDMS derivatives are often preferred due to their greater stability compared to TMS derivatives. sigmaaldrich.com

Acylation/Alkylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or alkylation using alkyl chloroformates can also be employed to derivatize the active sites, producing more volatile esters and carbamates. researchgate.netcore.ac.uk

Once derivatized, the compound can be readily analyzed by GC-MS. A nonpolar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separation. The mass spectrometer detector provides both quantification and structural information based on the fragmentation pattern of the derivative.

Table 2: Comparison of Derivatization Reagents for GC-MS Analysis

Derivatization Reagent Target Functional Groups Derivative Formed Advantages Disadvantages
BSTFA -OH, -NH Trimethylsilyl (TMS) Common, effective Sensitive to moisture
MTBSTFA -OH, -NH tert-Butyldimethylsilyl (TBDMS) More stable than TMS, less moisture sensitive sigmaaldrich.com Higher molecular weight increase
TFAA -OH, -NH Trifluoroacetyl (TFA) Highly volatile derivatives Can be harsh, potential for side reactions

| Alkyl Chloroformates | -NH, -COOH (in related compounds) | Alkyl Carbamates | Fast reaction, can be done in aqueous solution core.ac.uk | Primarily targets amino groups |

This interactive table compares common derivatization agents used to prepare amino alcohols for GC-MS analysis.

Application of Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. High-resolution 1D (¹H, ¹³C) and 2D NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the naphthalene ring (typically in the 7.4-8.2 ppm range), a singlet for the methylene (B1212753) bridge protons (-CH₂-naphthyl), and multiplets for the aliphatic protons of the propanolamine (B44665) chain (-CH₂-N-, -CH₂-CH₂-OH, -CH₂-OH). The active protons on the -OH and -NH groups may appear as broad singlets whose chemical shifts are dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals for the distinct carbons of the naphthalene ring (120-135 ppm), the methylene bridge carbon, and the three aliphatic carbons of the propanolamine backbone. The carbon attached to the hydroxyl group would appear around 60 ppm, while those adjacent to the nitrogen would be in the 40-50 ppm range. pjps.pk

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton couplings within the propanolamine chain, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for confirming the connectivity between the naphthylmethyl group and the propanolamine moiety by showing long-range correlations between protons and carbons separated by two or three bonds. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Naphthyl Aromatic C-H 7.4 - 8.2 (m) 123 - 134
Methylene Bridge -CH₂-Ar ~4.2 (s) ~52
Propanolamine N-CH₂- ~2.8 (t) ~48
Propanolamine -CH₂-CH₂-N- ~1.8 (quintet) ~30

| Propanolamine | -CH₂-OH | ~3.7 (t) | ~60 |

This interactive table presents the expected NMR chemical shift ranges for the key structural units of the molecule.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. Electrospray ionization (ESI) is a soft ionization technique suitable for determining the accurate molecular mass, which would show a prominent peak for the protonated molecule [M+H]⁺.

Electron ionization (EI), often coupled with GC, is a higher-energy technique that causes extensive fragmentation. The fragmentation pattern provides a "fingerprint" that helps confirm the structure. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The primary cleavage would be the loss of the ethyl-alcohol radical (-CH₂CH₂OH) to form a stable, resonance-delocalized iminium ion containing the naphthylmethyl group.

Benzylic-type Cleavage: Cleavage of the bond between the naphthalene ring and the methylene bridge would produce a highly stable naphthylmethyl cation (tropylium-like ion) at m/z 141.

Loss of Functional Groups: Fragmentation can also occur within the propanolamine chain, such as the loss of a water molecule (H₂O) from the molecular ion. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (Predicted) Proposed Fragment Structure Fragmentation Pathway
216 [C₁₄H₁₈NO]⁺ Protonated Molecular Ion [M+H]⁺ (ESI)
156 [C₁₁H₁₀N=CH₂]⁺ Alpha-cleavage; loss of •CH₂CH₂OH radical
141 [C₁₁H₉]⁺ Cleavage of C-N bond to form naphthylmethyl cation

| 128 | [C₁₀H₈]⁺ | Naphthalene cation from further fragmentation |

This interactive table details the expected mass-to-charge ratios and corresponding fragment structures, providing insight into the molecule's stability and bonding.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive analytical techniques widely employed for the qualitative analysis of chemical compounds, specifically for the identification of key functional groups. While specific spectral data for this compound is not extensively available in public literature, its chemical structure allows for the prediction of characteristic absorption bands based on the well-established principles of spectroscopy for its constituent functional groups: a secondary amine, a primary alcohol, a naphthalene ring, and an aliphatic chain.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, the expected IR absorption bands are detailed in the table below.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (-OH)O-H Stretch3200-3600Strong, Broad
Secondary Amine (-NH)N-H Stretch3300-3500Weak to Medium
Aromatic (Naphthalene)C-H Stretch3000-3100Medium
Aliphatic (-CH₂)C-H Stretch2850-2960Medium to Strong
Aromatic (Naphthalene)C=C Bending1400-1600Medium to Strong
Secondary Amine (-NH)N-H Bend1550-1650Variable
Alcohol (-OH)C-O Stretch1050-1260Strong
Aliphatic AmineC-N Stretch1020-1250Weak to Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems and aromatic compounds by measuring the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene ring system. researchgate.net

Naphthalene itself exhibits strong ultraviolet absorption due to π-π* transitions. researchgate.net The spectrum typically shows a fine structure. The presence of the aminopropanol (B1366323) side chain, acting as an auxochrome, may cause a slight shift in the absorption maxima (a bathochromic or red shift) and an increase in the molar absorptivity (a hyperchromic effect) compared to unsubstituted naphthalene. This is due to the interaction of the non-bonding electrons of the nitrogen and oxygen atoms with the π-electron system of the naphthalene ring.

Interactive Data Table: Expected Ultraviolet-Visible (UV-Vis) Absorption for this compound

Chromophore Electronic Transition Expected Wavelength (λmax) Solvent Effects
Naphthalene Ringπ → π*~220 nm, ~275 nm, ~312 nmThe polarity of the solvent can influence the position and intensity of the absorption bands.

Method Validation and Quality Control Protocols in Analytical Research

The development of analytical methods for the quantification of this compound, for instance by High-Performance Liquid Chromatography (HPLC), necessitates a thorough validation process to ensure the reliability, accuracy, and precision of the results. nih.govresearchgate.netd-nb.infonih.gov Method validation is a critical component of Good Manufacturing Practice (GMP) and is essential for regulatory compliance in the pharmaceutical industry. technologynetworks.comjocpr.com

Method Validation

Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The key parameters for validation are outlined below.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of dilutions of a standard solution and analyzed by linear regression.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Table: Typical Acceptance Criteria for HPLC Method Validation

Parameter Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)≤ 2.0%
LODSignal-to-Noise Ratio of 3:1
LOQSignal-to-Noise Ratio of 10:1
RobustnessNo significant impact on results from minor variations.

Quality Control Protocols

Quality control (QC) involves the systematic testing of a system to ensure that it is functioning within pre-determined specifications. biomedres.usmohp.gov.eg In the context of analyzing this compound, QC protocols are integral to maintaining the quality and consistency of the analytical data.

QC procedures should be implemented throughout the analytical process, from sample receipt to data reporting. jocpr.com This includes:

System Suitability Testing: Performed before the analysis of any samples to ensure that the analytical system is performing adequately. This may involve injecting a standard solution to check parameters like peak resolution, tailing factor, and theoretical plates.

Use of Certified Reference Materials (CRMs): When available, CRMs should be used to verify the accuracy of the analytical method.

Control Charts: These are used to monitor the performance of the analytical method over time. By plotting the results of control samples, any trends or deviations from the expected performance can be identified.

Proficiency Testing: Participation in inter-laboratory proficiency testing schemes can provide an independent assessment of the laboratory's analytical performance.

Documentation and Record Keeping: All aspects of the analytical process, including sample preparation, instrument parameters, and data analysis, should be thoroughly documented to ensure traceability and facilitate any future investigations.

By adhering to these rigorous method validation and quality control protocols, the analytical data generated for this compound and its derivatives will be reliable, accurate, and fit for its intended purpose in research and development.

Q & A

Q. Methodological Approach :

Screen solvents and temperatures using small-scale reactions.

Monitor progress via TLC or HPLC.

Isolate products via column chromatography or recrystallization.

Q. Table 1: Comparative Synthesis Conditions

ParameterExample 1 (Ref. )Example 2 (Ref. )Example 3 (Ref. )
Temperature (°C)706080
SolventDMFEthanolTHF
Yield (%)756882

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question
Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm backbone connectivity and substituent positions. Aromatic protons from the naphthyl group appear as multiplets at δ 7.2–8.5 ppm, while hydroxyl and amine protons resonate at δ 1.5–3.0 ppm (broad) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H]+^+ at m/z 256.1212 for C14_{14}H17_{17}NO) .
  • X-ray Crystallography : Resolves stereochemistry and confirms hydrogen-bonding networks in crystalline forms .

Q. Methodological Workflow :

Acquire 1^1H/13^{13}C NMR in deuterated DMSO or CDCl3_3.

Perform HRMS via ESI or MALDI.

Grow single crystals for X-ray analysis using slow evaporation.

Table 2: Example NMR Data from Ref.

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Naphthyl aromatic7.45–8.09Multiplet
-CH2_2-NH-2.8–3.1Triplet
-OH1.9Broad singlet

How can enantioselective synthesis of this compound be achieved?

Advanced Research Question
Enantioselectivity is critical for pharmacological applications. Strategies include:

  • Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during nucleophilic substitution or reductive amination .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution or dynamic kinetic asymmetric transformations .

Q. Methodological Considerations :

Screen chiral catalysts/auxiliaries in model reactions.

Optimize enantiomeric excess (ee) via chiral HPLC or polarimetry.

Scale up using continuous-flow systems for reproducibility.

Q. Table 3: Chiral Agents and Outcomes

Chiral Agentee (%)Yield (%)Reference
(S)-Proline derivative9275
Ru-BINAP complex8868

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies often arise from variations in assay conditions or structural analogs. Solutions include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
  • Purity Validation : Confirm compound purity (>95%) via HPLC and exclude degradation products .
  • Structural Analog Comparison : Compare activity with derivatives lacking the naphthyl group or hydroxyl moiety to identify pharmacophores .

Q. Methodological Steps :

Replicate assays under identical conditions.

Characterize batch-to-batch variability.

Perform SAR studies with analogs (e.g., 3-(2-Methyl-indol-1-YL)-propan-1-OL) .

What structural features of this compound influence its reactivity and bioactivity?

Basic Research Question
Key features include:

  • Naphthyl Group : Enhances lipophilicity (logP2.1\log P \approx 2.1) and π-π stacking with aromatic residues in enzymes .
  • Amino Alcohol Motif : Facilitates hydrogen bonding with biological targets (e.g., kinases, GPCRs) and chelates metal ions in catalytic sites .

Q. Methodological Implications :

Modify the naphthyl substituent to tune lipophilicity (e.g., fluorinated analogs) .

Protect the hydroxyl group during synthetic steps to prevent oxidation .

How can interaction studies with biological targets be designed for this compound?

Advanced Research Question
Mechanistic studies require:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) to proteins like serum albumin or receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) .
  • Molecular Docking : Predict binding poses using software like AutoDock Vina and validate with mutagenesis .

Q. Methodological Protocol :

Purify target protein to >90% homogeneity.

Perform SPR/ITC under physiological buffer conditions.

Cross-validate with in silico docking and MD simulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.